molecular formula C21H17N5O4 B11511520 N-[2-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

N-[2-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

Cat. No.: B11511520
M. Wt: 403.4 g/mol
InChI Key: NDUDDYRBTWBKPT-UHFFFAOYSA-N
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Description

N-[2-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide is a complex organic compound belonging to the class of pyridinylpyrimidines This compound is characterized by its unique structure, which includes a quinazoline core linked to a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 1-(6-methylpyridin-2-yl)-2-(quinolin-4-yl)ethanone, which is then subjected to cyclization with hydrazine hydrate under dimethylformamide solvent to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinazoline oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-[2-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide stands out due to its unique combination of a quinazoline core and a nitrobenzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H17N5O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-(6-methylpyridin-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C21H17N5O4/c1-13-5-4-8-18(22-13)19-23-17-7-3-2-6-16(17)21(28)25(19)24-20(27)14-9-11-15(12-10-14)26(29)30/h2-12,19,23H,1H3,(H,24,27)

InChI Key

NDUDDYRBTWBKPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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